
5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar isoxazole–carboxamide derivatives involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . The synthesis of novel 3-methyl-4-phenyl-isoxazole–Carboxamide derivatives was presented in a study . The coupling reaction to form the 3-methyl-4-phenyl-isoxazole–Carboxamide compounds was afforded by using DMAP and EDCI as activating agents and covalent nucleophilic catalysts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoxazole–carboxamide derivatives typically involve the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . DMAP and EDCI are used as activating agents and covalent nucleophilic catalysts .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on structurally related compounds often focuses on the synthesis of novel entities and their evaluation for various biological activities. For instance, compounds with complex heterocyclic structures have been synthesized and assessed for their anti-inflammatory, analgesic, antimicrobial, and antitumor activities. These studies highlight the significance of heterocyclic compounds in medicinal chemistry, suggesting potential research applications of 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide in drug discovery and development.
Anti-inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting the potential for structurally similar compounds in therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Agents : The development of clubbed quinazolinone and thiazolidinone derivatives has been explored for their potential as antimicrobial agents, indicating the importance of exploring the antimicrobial potential of similar compounds (Desai et al., 2011).
Antitumor Agents : Studies on imidazotetrazines and related compounds have explored their synthesis and potential as broad-spectrum antitumor agents, which could imply research avenues for compounds like 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide in oncology (Stevens et al., 1984).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide valuable information on methodologies that could be applied to the synthesis and exploration of 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide. Research in this area focuses on developing new synthetic routes, understanding reaction mechanisms, and elucidating the structure-activity relationships of novel compounds.
- Synthetic Methodologies : The development of convenient synthetic methods and spectral characterization for new heterocyclic compounds, including those containing morpholino groups, underscores the importance of synthetic chemistry in creating compounds with potential scientific and therapeutic applications (Zaki et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. Isoxazole derivatives have been known to bind to various biological targets based on their chemical diversity .
Mode of Action
They can interact with their targets through various mechanisms, often leading to changes in the function or activity of the target .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These pathways can have downstream effects on various biological processes.
Result of Action
Isoxazole derivatives are known to have significant biological interests . They can induce various cellular responses, depending on their specific targets and modes of action .
Zukünftige Richtungen
The future directions for “5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide” and similar compounds seem promising. They have shown potent to moderate activities against various cancer cell lines . A nano-emulgel was developed for the most potent compound, using a self-emulsifying technique, which increased the potency of the molecule against a cancer cell line . This suggests that these compounds could be potential and promising anti-cancer agents .
Eigenschaften
IUPAC Name |
5-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-15(11-18-24-12)17(22)19-14-4-2-13(3-5-14)10-16(21)20-6-8-23-9-7-20/h2-5,11H,6-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHBCEHBDGXSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2989073.png)
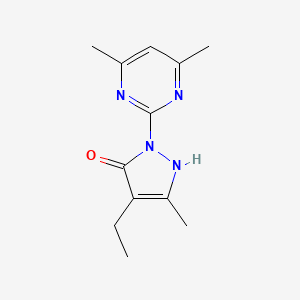
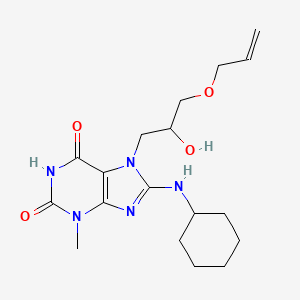
![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)

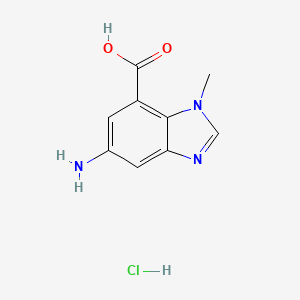
![2-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2989084.png)
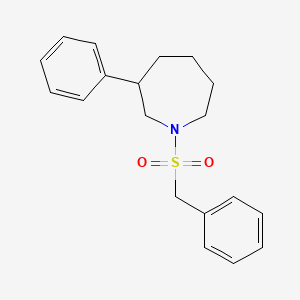
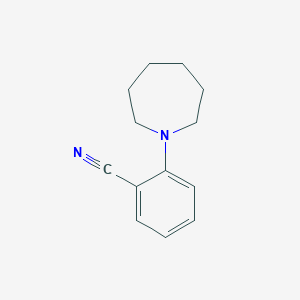
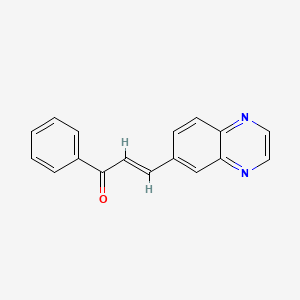
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2989090.png)
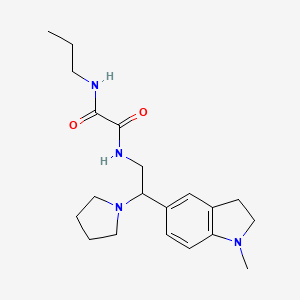
![5-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2989094.png)